molecular formula C10H12N2OS B175847 2-Morpholino-2-(2-thienyl)acetonitrile CAS No. 68415-08-7

2-Morpholino-2-(2-thienyl)acetonitrile

Cat. No.: B175847
CAS No.: 68415-08-7
M. Wt: 208.28 g/mol
InChI Key: VCKYGIVKIJXEGX-UHFFFAOYSA-N
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Description

2-Morpholino-2-(2-thienyl)acetonitrile is a versatile chemical intermediate in medicinal chemistry and drug discovery. The compound integrates both morpholine and thiophene heterocycles, which are recognized as privileged structures in the design of bioactive molecules . The morpholine ring is frequently employed to fine-tune key properties of lead compounds, including solubility, metabolic stability, and overall pharmacokinetic profiles . This scaffold serves as a key precursor in the synthesis of complex molecules. For instance, derivatives of 2-(2-thienyl)morpholine have been reported to exhibit significant central nervous system (CNS) activity, with one study identifying the unsubstituted 2-(2-thienyl)morpholine as showing interesting antidepressive properties and a pharmacological profile similar to the drug imipramine . Furthermore, the thiophene moiety is a common feature in compounds investigated for their antitumor efficacy. Research on structurally related 3-aryl-2-(thien-2-yl)acrylonitriles has demonstrated high activity against hepatoma cell lines, acting as multi-kinase inhibitors with a preferential activity against VEGFR-2 tyrosine kinase . As such, this compound presents a valuable building block for researchers developing novel therapeutic agents targeting CNS disorders and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-2-thiophen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c11-8-9(10-2-1-7-14-10)12-3-5-13-6-4-12/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKYGIVKIJXEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383963
Record name 2-morpholino-2-(2-thienyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68415-08-7
Record name 2-morpholino-2-(2-thienyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Morpholino-2-(2-thienyl)acetonitrile: Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Morpholino-2-(2-thienyl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available data, analogous structures, and established chemical principles to offer a valuable resource for researchers.

Molecular Identity and Core Physical Properties

This compound, with the CAS number 68415-08-7, possesses a unique molecular architecture incorporating a morpholine ring, a thiophene ring, and a nitrile functional group. This combination of moieties suggests its potential as a scaffold in the design of novel therapeutic agents, leveraging the established pharmacological importance of both morpholine and thiophene heterocycles.[1][2][3][4]

Table 1: Core Physical and Chemical Properties of this compound and Related Analogues

PropertyThis compound4-Morpholineacetonitrile (Analogue)2-Thiopheneacetonitrile (Analogue)
CAS Number 68415-08-75807-02-3[5]20893-30-5
Molecular Formula C₁₀H₁₂N₂OSC₆H₁₀N₂O[5]C₆H₅NS
Molecular Weight 208.28 g/mol 126.16 g/mol [5]123.18 g/mol
Appearance Not specifiedNot specifiedLiquid
Melting Point Data not availableData not availableNot applicable
Boiling Point Data not availableData not available115-120 °C at 22 mmHg
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Data not availableData not available

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its constituent functional groups. The morpholine moiety imparts basic properties, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. The thiophene ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the acetonitrile group may influence its reactivity.

It is anticipated that the compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.

Hypothetical Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde One-pot reaction One-pot reaction 2-Thiophenecarboxaldehyde->One-pot reaction Morpholine Morpholine Morpholine->One-pot reaction Potassium Cyanide Potassium Cyanide Potassium Cyanide->One-pot reaction This compound This compound One-pot reaction->this compound Strecker-type Synthesis

Caption: Hypothetical Strecker-type synthesis of the target compound.

Predicted Spectroscopic Profile

For the purpose of characterization by researchers, a predicted spectroscopic profile is outlined below. These predictions are based on the known spectral data of its core components: the morpholine and thiophene rings, and the nitrile group.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the morpholine and thiophene protons. The morpholine protons typically appear as two multiplets in the regions of δ 2.5-3.0 ppm and δ 3.5-4.0 ppm. The protons on the thiophene ring will likely appear in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns dependent on their positions. A singlet for the methine proton adjacent to the nitrile and morpholino groups is also anticipated.

13C NMR Spectroscopy

The carbon NMR spectrum will feature signals for the morpholine carbons (typically around δ 45-55 ppm and δ 65-75 ppm), the thiophene carbons (in the aromatic region, δ 120-140 ppm), the nitrile carbon (δ 115-125 ppm), and the methine carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. Other key absorptions would include C-H stretching of the aromatic and aliphatic components, and C-O stretching of the morpholine ether linkage.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 208. Common fragmentation patterns would likely involve the loss of the morpholino group or the thiophene ring.

Potential Applications in Drug Development

The structural motifs within this compound are prevalent in many biologically active compounds. The morpholine ring is a common feature in approved drugs and is known to improve pharmacokinetic properties.[6] The thiophene ring is a bioisostere of the benzene ring and is found in numerous pharmaceuticals with a wide range of activities.[1] The combination of these two heterocyclic systems with a reactive nitrile group makes this compound a promising starting point for the synthesis of novel chemical entities with potential therapeutic applications, including but not limited to anti-inflammatory, anticancer, and neurological agents.[2][3][4][7]

Safety and Handling

No specific safety data sheet (SDS) for this compound is currently available. However, based on the properties of analogous compounds such as 4-morpholineacetonitrile and acetonitrile, caution should be exercised when handling this substance.[5][8]

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area thoroughly with water.

Experimental Protocols

The following are generalized protocols for the characterization of a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the compound.

Methodology:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

G Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Dissolve in deuterated solvent Data Processing & Analysis Data Processing & Analysis NMR Data Acquisition->Data Processing & Analysis Acquire 1H & 13C spectra Structural Elucidation Structural Elucidation Data Processing & Analysis->Structural Elucidation Analyze shifts, couplings, integrals

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Place a small amount of the sample (liquid or solid) onto the ATR crystal of an FT-IR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the nitrile, morpholine, and thiophene moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., ESI, APCI).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

References

  • PubChem. 4-Morpholineacetonitrile. [Link]

  • PubChem. 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide. [Link]

  • ResearchGate. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • PubMed. Design, Synthesis, and Pharmacological Evaluation of Some 2-[4-morpholino]-3-aryl-5-substituted Thiophenes as Novel Anti-Inflammatory Agents. [Link]

  • PubChem. 2-Thenoylacetonitrile. [Link]

  • RSC Publishing. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • PubChem. 3-Thienylacetonitrile. [Link]

  • ResearchGate. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • PubChem. Mor-pholine-acetonitrile. [Link]

  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • PubChem. Acetonitrile. [Link]

  • National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • CAS. SciFinder - Search for Substance Data. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Georganics. 2-Thiopheneacetonitrile. [Link]

  • International Union of Crystallography. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

  • MDPI. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. [Link]

  • MDPI. Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. [Link]

  • PubChem. 2-(5-Morpholin-4-yl(2-thienyl))-5-nitrothiophene. [Link]

  • CSIR-NIScPR. THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT. [Link]

Sources

An In-depth Technical Guide to 2-Morpholino-2-(2-thienyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Morpholino-2-(2-thienyl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating a morpholine and a thiophene moiety, this molecule presents a unique structural scaffold with potential for diverse biological activities. This document will delve into its chemical properties, plausible synthetic routes, analytical characterization, and prospective applications, offering a technical resource for researchers in the field.

Introduction: The Convergence of Two Privileged Scaffolds

This compound incorporates two structural motifs of significant interest in pharmaceutical sciences: the morpholine ring and the thiophene ring. The morpholine heterocycle is a common feature in numerous approved drugs and bioactive compounds, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] The thiophene ring, a bioisostere of the benzene ring, is another crucial component in many pharmaceuticals, including the well-known antiplatelet agent clopidogrel.[3] The combination of these two privileged scaffolds in a single molecule, linked by an acetonitrile group, suggests a promising starting point for the exploration of novel chemical entities with potential therapeutic applications.

The α-aminonitrile functional group is a versatile intermediate in organic synthesis, readily convertible to α-amino acids and other valuable derivatives.[4] Its presence in this compound further enhances the compound's utility as a building block for more complex molecular architectures.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, we can summarize its key identifiers and properties.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂OS[5]
Molecular Weight 208.28 g/mol [5]
CAS Number 68415-08-7[5]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile.Inferred from structural components

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: A Strecker-Type Reaction

The synthesis would likely proceed via a one-pot, three-component reaction involving 2-thiophenecarboxaldehyde, morpholine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN), in a suitable solvent.[6][7]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-thiophenecarboxaldehyde in a suitable aprotic solvent (e.g., methanol, acetonitrile) under an inert atmosphere, add morpholine.

  • Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding iminium ion intermediate. This is a crucial step as the electrophilicity of the iminium ion is key for the subsequent nucleophilic attack.

  • Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is then added to the reaction mixture. The cyanide anion acts as a nucleophile, attacking the iminium ion to form the α-aminonitrile product. The use of TMSCN is often preferred over more toxic cyanide sources like HCN or KCN.[7]

  • Work-up and Purification: Upon completion of the reaction (monitored by an appropriate technique such as Thin Layer Chromatography), the reaction is quenched, and the product is extracted using a suitable organic solvent. The crude product is then purified, typically by column chromatography, to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Imine Formation Imine Formation 2-Thiophenecarboxaldehyde->Imine Formation Morpholine Morpholine Morpholine->Imine Formation Cyanide Source (e.g., TMSCN) Cyanide Source (e.g., TMSCN) Nucleophilic Attack Nucleophilic Attack Cyanide Source (e.g., TMSCN)->Nucleophilic Attack Imine Formation->Nucleophilic Attack Iminium Ion Intermediate This compound This compound Nucleophilic Attack->this compound

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

While specific spectral data for this compound is not widely published, we can predict the expected analytical characteristics based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show characteristic signals for the protons of the thiophene ring (in the aromatic region), the morpholine ring (typically two multiplets in the aliphatic region), and a singlet for the methine proton adjacent to the nitrile group.

    • ¹³C NMR: The spectrum would display signals for the carbon atoms of the thiophene and morpholine rings, the nitrile carbon (typically in the range of 115-125 ppm), and the methine carbon.

  • Infrared (IR) Spectroscopy: A key feature in the IR spectrum would be a sharp absorption band around 2220-2260 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. Other significant peaks would correspond to C-H, C-O, and C-N bond vibrations.[8]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.28 g/mol ). Fragmentation patterns could provide further structural information.

Potential Applications in Drug Discovery and Development

The structural combination of morpholine and thiophene suggests several potential areas of application for this compound in drug discovery.

  • Anticancer Activity: Both morpholine and thiophene derivatives have been investigated for their anticancer properties.[2][9] The specific substitution pattern in this compound could lead to interactions with various biological targets implicated in cancer.

  • Antimicrobial and Antifungal Agents: Thiophene-containing compounds are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[3] This makes the title compound a candidate for screening in infectious disease research.

  • Central Nervous System (CNS) Disorders: The morpholine moiety is present in several CNS-active drugs. Its ability to cross the blood-brain barrier makes it a valuable component in the design of neuro-therapeutics.

  • Metabolic Disorders: Some morpholine derivatives have shown potential in the treatment of metabolic disorders like diabetes.[2]

It is important to note that these are potential applications based on the known activities of the constituent chemical motifs. The actual biological activity of this compound would need to be determined through rigorous experimental screening.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of α-aminonitriles and related compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[10]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Given that α-aminonitriles can potentially release cyanide, all handling should be performed with caution and by trained personnel.[12]

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its unique combination of morpholine and thiophene rings, along with a versatile nitrile functional group, makes it an attractive scaffold for the synthesis of novel bioactive molecules. While detailed experimental data is currently limited, this guide provides a solid foundation of its known properties, a plausible synthetic approach, and an overview of its potential applications. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Jain, A., & Sahu, S. K. (2024).
  • Asirvatham, S., & Murugesan, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-271.
  • University of California, Berkeley. (n.d.). Handling Radioactive Materials Safely. Office of Environmental Health & Safety. Retrieved from [Link]

  • Hoekstra, W. J. (1985). U.S. Patent No. 4,551,526. Washington, DC: U.S.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Handling and Storing Radioactive Materials form. Retrieved from [Link]

  • Shaikh, R. U., et al. (2023). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 28(3), 1385.
  • Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11(3), 269-276.
  • Centers for Disease Control and Prevention. (2024, February 26). Radiation Safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Dalton, J. B., et al. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Pharmaceuticals, 15(1), 89.
  • Wagner, A., & Ofial, A. R. (2015). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 17(4), 2347-2358.
  • International Atomic Energy Agency. (1973). Safe Handling of Radionuclides. Retrieved from [Link]

  • Rivera-Ramírez, D., et al. (2021). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank, 2021(4), M1287.
  • Unzueta, A., et al. (2022). Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. Journal of Nuclear Medicine, 63(Supplement 2), 27S-33S.
  • Taha, M., et al. (2018). Synthesis, biological evaluation and docking studies of novel morpholine substituted diarylpyrimidines as potent human immunodeficiency virus (HIV-1) non-nucleoside reverse transcriptase inhibitors (NNRTIs). Bioorganic Chemistry, 78, 22-31.
  • Sun, J., & Wang, Q. (2011). Method for preparing 2-(3-oxo-morpholine) acetonitrile. CN102020616B.
  • Fronczek, F. R., & Gandour, R. D. (2016). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile.
  • Ye, L., et al. (2012). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 55(20), 8829–8839.
  • PubChem. (n.d.). 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide. Retrieved from [Link]

Sources

Safety, handling, and MSDS for 2-Morpholino-2-(2-thienyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Management of 2-Morpholino-2-(2-thienyl)acetonitrile

Foreword

As the landscape of pharmaceutical research and drug development evolves, the imperative for rigorous safety and handling protocols for novel chemical entities becomes increasingly critical. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of this compound. It moves beyond a mere recitation of safety data, offering a synthesized, experience-driven framework for its safe utilization in a laboratory setting. The protocols and insights herein are designed to be self-validating, fostering a culture of safety and scientific integrity for researchers, chemists, and all professionals engaged in its handling.

Compound Identification and Physicochemical Profile

This compound is a nitrile compound featuring a morpholine and a thiophene ring attached to a central acetonitrile core. Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 90237-01-9
Molecular Formula C₁₀H₁₂N₂OS
Molecular Weight 208.28 g/mol
Appearance Off-White to Light Yellow Solid
Melting Point 78-83 °C

The solid nature of this compound at room temperature dictates specific handling procedures to avoid dust inhalation, a primary route of exposure.

Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with acute toxicity concerns.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.

Source: Synthesized from supplier Safety Data Sheets.

The primary takeaway from this classification is that the compound poses a moderate acute toxicity risk through all major routes of exposure: ingestion, skin contact, and inhalation. The associated pictograms are the Exclamation Mark for irritation and acute toxicity and the Health Hazard symbol.

The Core Safety Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system designed to mitigate the identified risks. The causality behind each step is explained to reinforce the "why" behind the "how."

Engineering Controls and Personal Protective Equipment (PPE)

Causality: The primary defense against exposure is to create a physical barrier between the researcher and the chemical. Given the compound's powdered form and inhalation toxicity, engineering controls are not merely recommended; they are essential.

Protocol:

  • Primary Engineering Control: All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particulates.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves. Double-gloving is recommended during weighing and transfer operations. Rationale: Prevents skin contact, addressing the H312 and H315 hazards.

    • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. Rationale: Directly mitigates the H319 "Causes serious eye irritation" hazard.

    • Body Protection: A fully buttoned laboratory coat is mandatory.

    • Respiratory Protection: If there is any risk of the fume hood failing or for spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is required. Rationale: Addresses the H332 "Harmful if inhaled" hazard.

Safe Handling and Storage

Causality: Proper handling techniques prevent accidental exposure and contamination, while appropriate storage maintains compound integrity and prevents hazardous reactions.

Protocol:

  • Weighing and Transfer:

    • Perform all weighing on an analytical balance located inside the chemical fume hood.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.

    • Close the container immediately after use.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • The recommended storage temperature is 2-8°C to ensure long-term stability.

Emergency Procedures

Causality: A pre-defined and understood emergency plan is critical to minimizing harm in the event of an accidental exposure or spill.

Protocol:

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the material and place it in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Visualization of Safety Protocols

A clear visual representation of the workflow can enhance understanding and compliance.

Safety_Workflow cluster_prep Preparation & PPE cluster_handling Chemical Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response PPE Don Full PPE (Gloves, Goggles, Lab Coat) FumeHood Verify Fume Hood Functionality PPE->FumeHood Weigh Weigh Compound in Fume Hood FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Seal Seal Container Transfer->Seal Store Store at 2-8°C Seal->Store Dispose Dispose of Waste (Contaminated PPE, etc.) Seal->Dispose Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Secure Area Exposure Exposure Event FirstAid First Aid (Flush Skin/Eyes) Exposure->FirstAid Administer Aid

Caption: Core safety workflow for handling this compound.

Disposal Considerations

Chemical waste disposal must be handled with the utmost care to ensure regulatory compliance and environmental protection.

Protocol:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Disposal must be carried out by a licensed professional waste disposal service. Do not dispose of this material down the drain or in regular trash. The specific disposal method (e.g., incineration) should be determined in consultation with the disposal company and in accordance with local, state, and federal regulations.

References

  • This compound , PubChem, National Center for Biotechnology Information. [Link]

The Ascendance of Thienylacetonitriles: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thienylacetonitrile core, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in the edifice of modern medicinal chemistry and materials science. Its structural resemblance to benzyl cyanide, coupled with the unique electronic properties imparted by the thiophene ring, has rendered it a "privileged" building block in the synthesis of a diverse array of functional molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of thienylacetonitrile compounds. We will traverse the historical landscape of their initial preparation, delve into the mechanistic intricacies of key synthetic methodologies, and illuminate their transformative role in the development of targeted therapeutics and advanced organic electronic materials. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the field but also actionable, field-proven insights into the practical application of these versatile compounds.

Historical Perspective: The Dawn of a Versatile Scaffold

The story of thienylacetonitriles is intrinsically linked to the broader history of thiophene chemistry, which began with Viktor Meyer's serendipitous discovery of thiophene itself in 1882.[1] While a definitive first synthesis of the parent thienylacetonitriles is not prominently documented as a singular breakthrough, early methods for their preparation can be traced back to classical cyanation reactions of halomethylthiophenes.

One of the foundational approaches for the synthesis of 2-thienylacetonitrile involved the chloromethylation of thiophene followed by nucleophilic substitution with a cyanide salt.[2] This method, though effective, often presented challenges related to the stability of the chloromethyl intermediate and the use of highly toxic cyanide reagents.

For 3-thienylacetonitrile , a common early route involved the bromination of 3-methylthiophene with N-bromosuccinimide (NBS), followed by reaction with sodium cyanide.[3] This approach leverages the relative stability of the starting material and the regioselectivity of free-radical bromination at the benzylic position. However, like the synthesis of the 2-isomer, it necessitated the use of toxic cyanides and often required careful purification to remove byproducts.[4]

These early methods, while historically significant, have largely been supplemented by more efficient, safer, and scalable synthetic strategies, which will be explored in detail in the subsequent sections.

Synthetic Methodologies: A Comparative Analysis

The synthesis of thienylacetonitriles has evolved considerably, with modern chemistry offering a toolkit of diverse and sophisticated methods. The choice of a particular synthetic route is often dictated by factors such as the desired substitution pattern, scale of the reaction, and available starting materials.

Classical Approaches: Halomethylthiophene Cyanation

The reaction of a halomethylthiophene with an alkali metal cyanide remains a widely practiced and straightforward method for the synthesis of thienylacetonitriles.

Synthesis of 2-Thienylacetonitrile:

A prevalent method involves a two-step process starting with the chloromethylation of thiophene, followed by cyanation.[2]

  • Step 1: Chloromethylation of Thiophene: Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid at low temperatures to yield 2-chloromethylthiophene. The addition of phosphorus trichloride can enhance the reaction by increasing the concentration of HCl in situ.

  • Step 2: Cyanation: The resulting 2-chloromethylthiophene is then reacted with sodium cyanide in a mixed solvent system, such as water and acetone, under heating to produce 2-thienylacetonitrile.

Synthesis of 3-Thienylacetonitrile:

As mentioned, the free-radical bromination of 3-methylthiophene followed by cyanation is a common route.[3]

  • Step 1: Bromination of 3-Methylthiophene: 3-Methylthiophene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. This selectively brominates the methyl group to afford 3-(bromomethyl)thiophene.

  • Step 2: Cyanation: The 3-(bromomethyl)thiophene is then reacted with sodium or potassium cyanide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to yield 3-thienylacetonitrile.

Parameter Chloromethylation/Cyanation (2-isomer) Bromination/Cyanation (3-isomer)
Starting Material Thiophene, Paraformaldehyde3-Methylthiophene
Key Reagents HCl, PCl₃, NaCNNBS, Radical Initiator, NaCN/KCN
Advantages Utilizes readily available thiopheneGood regioselectivity for the 3-position
Disadvantages Chloromethyl intermediate can be unstableRequires a substituted thiophene starting material
Safety Concerns Use of formaldehyde, HCl, and cyanidesUse of toxic cyanides and halogenated solvents
The Gewald Reaction: A Powerful Gateway to Functionalized Thiophenes

The Gewald reaction, a one-pot, multi-component reaction, stands as a cornerstone of modern thiophene synthesis and provides a versatile route to highly substituted 2-aminothiophenes, which can be precursors to or derived from thienylacetonitrile derivatives.[5][6] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile or cyanoacetate) and elemental sulfur in the presence of a base.[7][8]

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[9][10] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile, which then undergoes cyclization and tautomerization to form the 2-aminothiophene product.

Gewald_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Sulfurization_Cyclization Sulfurization and Cyclization A Ketone/Aldehyde + Active Methylene Nitrile B α,β-Unsaturated Nitrile A->B Base C Sulfur Addition B->C Elemental Sulfur (S8) D Thiolate Intermediate C->D E Cyclization D->E F 2-Aminothiophene E->F Tautomerization Thienopyrimidine_Synthesis A Thienylacetonitrile Derivative B 2-Aminothiophene-3-carbonitrile A->B Gewald Reaction (Ketone, Sulfur, Base) C Thieno[2,3-d]pyrimidin-4-one B->C Cyclization (e.g., Formic Acid) D 4-Chlorothieno[2,3-d]pyrimidine C->D Chlorination (e.g., POCl3) E Final Kinase Inhibitor D->E Nucleophilic Substitution (Amine)

Figure 2: General Synthetic Workflow for Thieno[2,3-d]pyrimidine Kinase Inhibitors. This diagram outlines a common synthetic route starting from a thienylacetonitrile derivative to afford the final kinase inhibitor drug candidates.

These thieno[2,3-d]pyrimidine derivatives have been shown to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). [11][12]By inhibiting VEGFR-2, these compounds can effectively starve tumors and inhibit their growth.

Kinase_Inhibition_Pathway cluster_signaling VEGF Signaling Pathway cluster_inhibition Inhibition by Thieno[2,3-d]pyrimidine VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Cell Survival Downstream->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

Figure 3: Mechanism of Action of Thieno[2,3-d]pyrimidine Kinase Inhibitors. This diagram depicts the inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine-based inhibitors, leading to the suppression of angiogenesis and tumor growth.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another class of heterocyclic compounds with significant biological activity, and their synthesis can also be achieved using thienylacetonitrile precursors. [13][14][15]These compounds have shown promise as chemosensitizers in cancer therapy, meaning they can enhance the efficacy of existing anticancer drugs.

Applications in Materials Science: Building Blocks for Organic Electronics

The utility of thienylacetonitriles extends beyond the realm of life sciences into the exciting field of materials science, particularly in the development of organic electronic materials. [16]Polythiophenes and their derivatives are among the most studied classes of conducting polymers due to their excellent electronic properties, environmental stability, and processability. [17][18] While the nitrile group itself is not typically incorporated into the final polymer backbone for conductivity, thienylacetonitrile can serve as a versatile starting material for the synthesis of functionalized thiophene monomers. The nitrile group can be chemically transformed into other functionalities that can either be electropolymerized or undergo cross-coupling reactions to form conjugated polymers. These materials are key components in a range of organic electronic devices, including:

  • Organic Field-Effect Transistors (OFETs): Where polythiophenes act as the semiconductor layer.

  • Organic Photovoltaics (OPVs): In which polythiophenes serve as the electron-donor material in the active layer.

  • Organic Light-Emitting Diodes (OLEDs): Where polythiophenes can be used as the emissive or charge-transporting layer.

The ability to synthesize tailored thiophene monomers from readily available precursors like thienylacetonitrile allows for the fine-tuning of the electronic and physical properties of the resulting polymers, which is crucial for optimizing device performance.

Experimental Protocols

To provide a practical context to the synthetic methodologies discussed, detailed experimental protocols for the synthesis of 2-thienylacetonitrile and a subsequent Gewald reaction are provided below.

Protocol: Synthesis of 2-Thienylacetonitrile

[2] Step 1: Preparation of 2-Chloromethylthiophene

  • In a well-ventilated fume hood, a reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with thiophene (1.0 eq) and cooled to 0-5 °C in an ice bath.

  • A mixture of paraformaldehyde (1.2 eq) and concentrated hydrochloric acid (3.0 eq) is added dropwise to the stirred thiophene, maintaining the temperature below 5 °C.

  • Phosphorus trichloride (0.1 eq) is then added dropwise.

  • The reaction mixture is stirred at 0-5 °C for 3-5 hours.

  • Upon completion (monitored by TLC), the reaction mixture is carefully poured onto crushed ice.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield crude 2-chloromethylthiophene, which can be used directly in the next step.

Step 2: Preparation of 2-Thienylacetonitrile

  • A reaction vessel is charged with water and sodium cyanide (1.5 eq) is added slowly with stirring until fully dissolved.

  • Acetone is added to the aqueous cyanide solution.

  • The solution is heated to 60-65 °C.

  • The crude 2-chloromethylthiophene from the previous step is added dropwise to the heated cyanide solution over a period of 1 hour.

  • The reaction mixture is maintained at 60-65 °C for an additional 3 hours.

  • After cooling to room temperature, the mixture is filtered.

  • The filtrate is extracted with dichloromethane.

  • The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure 2-thienylacetonitrile.

Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative from a Thienylacetonitrile Precursor

[11]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the thienylacetonitrile derivative (1.0 eq), a ketone (e.g., butan-2-one, 1.1 eq), and elemental sulfur (1.2 eq) in ethanol.

  • Add a catalytic amount of a base, such as morpholine (2.0 eq), dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield the 2-aminothiophene derivative. The crude product can be further purified by recrystallization from ethanol.

Conclusion

Thienylacetonitrile and its derivatives have firmly established themselves as indispensable tools in the arsenal of the modern chemist. From their humble beginnings in classical thiophene chemistry, they have evolved into key intermediates for the synthesis of complex, biologically active molecules and advanced functional materials. Their versatility, stemming from the unique properties of the thiophene ring and the reactivity of the nitrile group, ensures their continued prominence in the years to come. As our understanding of disease pathways becomes more nuanced and the demand for high-performance organic electronics grows, the creative and innovative application of the thienylacetonitrile scaffold will undoubtedly lead to further breakthroughs in both medicine and materials science.

References

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Methodological & Application

The Morpholine Moiety: A Privileged Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of a Simple Heterocycle

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has long been a workhorse in organic synthesis. Its unique physicochemical properties, including its moderate basicity, polarity, and conformational flexibility, have established it as a versatile building block in the synthesis of a vast array of functional molecules.[1][2] In the pharmaceutical industry, the morpholine scaffold is a privileged structure, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[3][4] Its presence can enhance aqueous solubility, improve metabolic stability, and provide key binding interactions with biological targets.[5][6] Beyond medicinal chemistry, morpholine derivatives are integral to the agrochemical and materials science sectors.[7]

This comprehensive guide provides an in-depth exploration of the synthetic applications of morpholine and its derivatives. We will delve into key transformations where the morpholine unit plays a pivotal role, not merely as a passive component, but as an active participant in directing reactivity and enabling complex molecular construction. Detailed, field-proven protocols are provided for each key application, alongside mechanistic insights to empower researchers to adapt and innovate in their own synthetic endeavors.

Morpholine in Pharmaceutical Synthesis: The Case of Linezolid

The antibiotic Linezolid stands as a testament to the importance of the morpholine moiety in drug design.[8] The synthesis of this complex molecule relies on the early introduction of the morpholine ring onto an aromatic core. A key intermediate, 4-(3-fluoro-4-nitrophenyl)morpholine, is prepared via a nucleophilic aromatic substitution (SNAr) reaction.

The rationale behind this synthetic strategy lies in the electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring, which activate the C4 position towards nucleophilic attack by the secondary amine of morpholine. The ether oxygen in morpholine renders its nitrogen less nucleophilic than piperidine, but it is still a sufficiently potent nucleophile for this transformation.[2]

Workflow for the Synthesis of a Key Linezolid Intermediate

cluster_0 Synthesis of 4-(3-fluoro-4-nitrophenyl)morpholine 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Reaction SNAr Reaction 3,4-Difluoronitrobenzene->Reaction Morpholine Morpholine Morpholine->Reaction Intermediate 4-(3-fluoro-4-nitrophenyl)morpholine Reaction->Intermediate

Caption: Synthesis of a key Linezolid intermediate.

Protocol 1: Synthesis of 4-(3-Fluoro-4-nitrophenyl)morpholine

This protocol details the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with morpholine.

Materials:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • Morpholine (1.4 eq)

  • Sodium Carbonate (Na₂CO₃) (0.052 eq)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a stirred solution of 3,4-difluoronitrobenzene in the chosen solvent, add morpholine and sodium carbonate.

  • Heat the reaction mixture to 78 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the mixture. Otherwise, proceed to the next step.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Expected Outcome: This procedure typically affords 4-(3-fluoro-4-nitrophenyl)morpholine in high yield (>98%) and purity (>99.5%).[9]

Starting MaterialReagentsConditionsProductYieldPurityReference
3,4-DifluoronitrobenzeneMorpholine, Na₂CO₃Acetonitrile, 78 °C, 6h4-(3-Fluoro-4-nitrophenyl)morpholine>98%>99.5%[9]

Morpholine Enamines: Versatile Intermediates for Carbon-Carbon Bond Formation

Morpholine is widely used to form enamines from aldehydes and ketones.[3][4] These enamines are neutral, highly reactive equivalents of enolates, and they undergo facile alkylation and acylation at the α-carbon. The Stork enamine alkylation is a classic and powerful method for the selective monoalkylation of carbonyl compounds.[4] The use of a secondary amine like morpholine is crucial, as primary amines can lead to the formation of less reactive imines.

The formation of the morpholine enamine from a ketone is typically acid-catalyzed and involves the removal of water, often by azeotropic distillation. The resulting enamine can then react with a variety of electrophiles.

Workflow for Stork Enamine Alkylation

cluster_1 Stork Enamine Alkylation Ketone Ketone Enamine_Formation Enamine Formation Ketone->Enamine_Formation Morpholine Morpholine Morpholine->Enamine_Formation Morpholine_Enamine Morpholine_Enamine Enamine_Formation->Morpholine_Enamine Alkylation Alkylation (S_N2) Morpholine_Enamine->Alkylation Iminium_Salt Iminium_Salt Alkylation->Iminium_Salt Alkyl_Halide Alkyl_Halide Alkyl_Halide->Alkylation Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Alkylated_Ketone Alkylated_Ketone Hydrolysis->Alkylated_Ketone cluster_2 Morpholine-Directed C-H Arylation Substrate N-Aryl-Morpholine Coordination Coordination Substrate->Coordination Catalyst Pd(II) Catalyst Catalyst->Coordination Metallacycle Palladacycle Intermediate Coordination->Metallacycle Oxidative_Addition Oxidative Addition Metallacycle->Oxidative_Addition Pd_IV_Intermediate Pd_IV_Intermediate Oxidative_Addition->Pd_IV_Intermediate Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Product ortho-Arylated Product Reductive_Elimination->Product

Caption: Conceptual workflow for palladium-catalyzed ortho-arylation directed by a morpholine group.

Protocol 3: Representative Palladium-Catalyzed ortho-Arylation of an N-Aryl Morpholine Derivative

This protocol is a representative procedure for the direct arylation of an N-aryl morpholine, adapted from similar transformations with other nitrogen-containing directing groups.

Materials:

  • N-Aryl morpholine derivative (1.0 eq)

  • Aryl halide (e.g., aryl iodide or bromide) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-aryl morpholine derivative, aryl halide, palladium catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with the same organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The yield of the ortho-arylated product can vary depending on the specific substrates and reaction conditions but is generally in the moderate to good range.

Substrate TypeCatalyst SystemConditionsProduct TypeGeneral Yield Range
N-Aryl AmidesPd(OAc)₂, Ligand, BaseHigh Temperatureortho-Arylated AmidesModerate to High
2-PhenylpyridinesPd(OAc)₂, OxidantHigh Temperatureortho-Arylated PyridinesModerate to High

Conclusion

The morpholine ring is far more than a simple cyclic amine; it is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its unique electronic and steric properties allow it to serve as a key building block in the synthesis of complex molecules, a precursor to reactive enamine intermediates, and an effective directing group in C-H activation chemistry. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in academia and industry, fostering a deeper understanding of the synthetic utility of morpholine and inspiring new applications in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Morpholine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • MORPHOLINE - Ataman Kimya. (n.d.). Retrieved January 23, 2026, from [Link]

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Experimental procedure for coupling morpholine with thienylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Synthesis of 2-(Morpholin-4-yl)-2-(thiophen-2-yl)acetonitrile via Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to α-Aryl-α-Amino Nitrile Synthesis

The α-aryl-α-amino nitrile scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, however, can be challenging. Traditional methods often require harsh conditions or multi-step sequences that limit functional group tolerance and overall efficiency. The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N bond formation, offering a powerful and versatile alternative.[1][2]

This application note details a robust protocol for the synthesis of 2-(morpholin-4-yl)-2-(thiophen-2-yl)acetonitrile. The strategy hinges on the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis that facilitates the coupling of amines with aryl halides.[1][3] In this context, we will be reacting morpholine with a halogenated derivative of thienylacetonitrile, specifically 2-(3-bromothiophen-2-yl)acetonitrile. This approach provides a direct and high-yielding pathway to the desired product.

The causality behind this choice is clear: the palladium catalyst, in conjunction with a specialized biarylphosphine ligand, creates a highly active system capable of mediating the otherwise difficult formation of a C(sp²)-N bond between the thiophene ring and the morpholine nitrogen.[4] This protocol is designed to be self-validating, providing clear steps, justifications for each parameter, and expected outcomes for researchers in drug discovery and process development.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The efficacy of this protocol is rooted in the well-established mechanism of the Buchwald-Hartwig amination. The reaction proceeds through a catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.

Causality of Components:

  • Palladium(0) Precatalyst (e.g., Pd₂(dba)₃): This serves as the source of the active Pd(0) catalyst that initiates the cycle.

  • Biarylphosphine Ligand (e.g., XPhos): This is arguably the most critical component. Its steric bulk and electron-donating properties facilitate the key steps of oxidative addition and reductive elimination, accelerating the reaction and preventing catalyst decomposition.[5]

  • Base (e.g., NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center.[4]

The generally accepted catalytic cycle is illustrated below.

Buchwald_Hartwig_Mechanism Figure 1: Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + HNR₂ PdII_Amine [Ar-Pd(II)-N(H)R₂]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: Figure 1: Buchwald-Hartwig Amination Catalytic Cycle.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )PuritySupplier ExampleNotes
2-(3-Bromothiophen-2-yl)acetonitrileC₆H₄BrNS218.08>97%CommercialStarting aryl halide. Store under inert gas.
MorpholineC₄H₉NO87.12>99%CommercialCorrosive and flammable. Distill from CaH₂ if necessary.[6]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72>97%CommercialPalladium precatalyst. Handle in a fume hood.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)C₃₉H₅₉P574.86>98%CommercialAir-sensitive ligand. Store and handle under inert gas.
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10>98%CommercialHygroscopic and air-sensitive base. Handle in a glovebox.
Anhydrous TolueneC₇H₈92.14>99.8%CommercialReaction solvent. Use from a solvent purification system or sealed bottle.
Diethyl Ether (anhydrous)C₄H₁₀O74.12>99.7%CommercialFor work-up.
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49N/ALab PreparedFor quenching the reaction.
Saturated aq. Sodium Chloride (Brine)NaCl58.44N/ALab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37N/ACommercialDrying agent.
Silica GelSiO₂60.08N/ACommercialFor column chromatography (230-400 mesh).
Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller and thermocouple

  • Condenser (oven-dried)

  • Septa, needles, and syringes for reagent transfer

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glassware for column chromatography

  • Analytical equipment: NMR spectrometer, Mass Spectrometer (e.g., LC-MS), TLC plates (UV active)

Experimental Workflow and Protocol

The entire procedure, from setup to final product characterization, must be conducted with careful attention to maintaining an inert atmosphere until the final work-up stage to protect the palladium catalyst and air-sensitive reagents.

Experimental_Workflow Figure 2: Experimental Workflow Diagram cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Oven-dry glassware B Assemble under N₂/Ar A->B C Add solids in glovebox: - Aryl Bromide (1.0 eq) - Pd₂(dba)₃ (0.01 eq) - XPhos (0.024 eq) - NaOtBu (1.4 eq) B->C D Add anhydrous toluene via syringe C->D E Add morpholine (1.2 eq) via syringe D->E F Heat to 100 °C with stirring E->F G Monitor by TLC/LC-MS (Typically 12-24 h) F->G H Cool to room temp G->H I Quench with sat. aq. NH₄Cl H->I J Extract with Diethyl Ether (3x) I->J K Wash with Brine J->K L Dry organic layer (MgSO₄) K->L M Filter and concentrate in vacuo L->M N Purify via silica gel chromatography M->N O Characterize by ¹H NMR, ¹³C NMR, HRMS N->O

Sources

Application Note & Protocol: Large-Scale Synthesis and Scale-Up of 2-Morpholino-2-(2-thienyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals in pharmaceutical and fine chemical industries.

Abstract

2-Morpholino-2-(2-thienyl)acetonitrile is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a thiophene ring, a morpholine moiety, and a nitrile group, makes it a versatile building block for drug discovery. This document provides a comprehensive guide to the laboratory-scale synthesis and critical considerations for the scale-up of this compound. The protocol is based on the well-established Strecker synthesis, a robust and efficient method for the preparation of α-aminonitriles.[1][2][3][4][5] This guide emphasizes safety, process optimization, and scalability to ensure a safe, efficient, and reproducible manufacturing process.

Introduction and Scientific Background

The synthesis of α-aminonitriles is a cornerstone of medicinal chemistry, providing access to a wide array of bioactive molecules, including α-amino acids.[2][4] The Strecker synthesis, first reported in 1850, remains a highly relevant and widely practiced method for constructing these valuable intermediates.[2][6] The reaction is a one-pot, three-component condensation of an aldehyde (or ketone), an amine, and a cyanide source.[7]

In the context of this compound, the synthesis involves the reaction of 2-thiophenecarboxaldehyde, morpholine, and a cyanide salt, typically sodium cyanide. The thiophene moiety is a common scaffold in many pharmaceuticals due to its isosteric relationship with the benzene ring and its unique electronic properties. Morpholine is a heterocyclic secondary amine frequently incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.[8]

Reaction Mechanism: The Strecker Synthesis

The Strecker synthesis proceeds through a well-understood mechanism:[1]

  • Imine Formation: The reaction initiates with the nucleophilic attack of the amine (morpholine) on the carbonyl carbon of the aldehyde (2-thiophenecarboxaldehyde), followed by dehydration to form an iminium ion.

  • Nucleophilic Attack of Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable α-aminonitrile product.

This acid-promoted reaction is highly efficient for aldehydes.[1][6]

Laboratory-Scale Synthesis Protocol

This section details a step-by-step protocol for the synthesis of this compound on a laboratory scale.

Safety Precautions: This procedure involves the use of sodium cyanide, a highly toxic substance.[9][10] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[11][12] An emergency cyanide antidote kit should be readily available. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Thiophenecarboxaldehyde112.1411.2 g0.10>98%
Morpholine87.128.7 g0.10>99%
Sodium Cyanide49.014.9 g0.10>98%
Glacial Acetic Acid60.056.0 g0.10ACS Grade
Methanol32.04100 mL-ACS Grade
Dichloromethane84.93200 mL-ACS Grade
Saturated Sodium Bicarbonate Solution-100 mL--
Brine (Saturated NaCl Solution)-50 mL--
Anhydrous Magnesium Sulfate120.3710 g--
Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-thiophenecarboxaldehyde (11.2 g, 0.10 mol) and morpholine (8.7 g, 0.10 mol) in methanol (50 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (4.9 g, 0.10 mol) in 20 mL of water. Caution: Highly Toxic! Slowly add this solution to the reaction mixture via the dropping funnel over 15 minutes.

  • Acidification: Following the cyanide addition, add glacial acetic acid (6.0 g, 0.10 mol) dropwise to the reaction mixture. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, add 100 mL of water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acetic acid, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[13]

Process Workflow and Visualization

The overall process for the synthesis of this compound can be visualized as a series of sequential operations.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification reagents 1. Reagent Charging (2-Thiophenecarboxaldehyde, Morpholine, Methanol) imine 2. Imine Formation (Stir at RT) reagents->imine cyanide 3. Cyanide Addition (NaCN Solution) imine->cyanide acid 4. Acidification (Acetic Acid) cyanide->acid reaction 5. Reaction (Stir at RT, 4-6h) acid->reaction quench 6. Quenching (Water Addition) reaction->quench Process Transfer extraction 7. Extraction (DCM) quench->extraction wash 8. Washing (NaHCO3, Brine) extraction->wash dry 9. Drying & Concentration wash->dry purify 10. Purification (Recrystallization) dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a large-scale industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Scale-Up Parameters
ParameterLaboratory Scale (10g)Pilot/Industrial Scale (10kg)Key Considerations & Rationale
Reaction Vessel 250 mL Glass Flask100 L Glass-Lined or Stainless Steel ReactorMaterial compatibility and heat transfer are critical. Glass-lined reactors offer good chemical resistance.
Mixing Magnetic StirrerOverhead Mechanical Stirrer (Impeller)Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. Impeller design and agitation speed need to be optimized to avoid localized "hot spots".
Heat Management Ambient Cooling / Water BathJacketed Reactor with Heat Transfer FluidThe Strecker reaction is exothermic. Inefficient heat removal on a large scale can lead to a runaway reaction. A robust cooling system is essential for temperature control.
Reagent Addition Manual (Dropping Funnel)Metering PumpsControlled addition rates are vital for managing the exotherm and ensuring reaction selectivity. Metering pumps provide precise and reproducible addition profiles.
Workup & Extraction Separatory FunnelBaffled Extraction Tank / Centrifugal ExtractorPhase separation can be slow and inefficient in large vessels. Specialized equipment may be required to facilitate efficient extraction and minimize solvent usage.
Purification RecrystallizationCrystallization Vessel with Controlled CoolingControlled cooling profiles are necessary to achieve the desired crystal size distribution and purity. Filtration and drying equipment (e.g., filter press, vacuum oven) are also required.
Safety Fume HoodClosed System with ScrubberHandling large quantities of sodium cyanide necessitates a closed system to prevent operator exposure and environmental release of hydrogen cyanide gas. A scrubber system is required to neutralize any vented HCN.[14]
Process Safety and Hazard Analysis

A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up activities. Key hazards associated with this synthesis include:

  • Toxicity of Sodium Cyanide: Ingestion, inhalation, or skin contact can be fatal.[15] Strict handling protocols, dedicated equipment, and emergency response plans are essential.

  • Hydrogen Cyanide (HCN) Gas Evolution: Sodium cyanide reacts with acids to produce highly toxic and flammable HCN gas.[14] The process must be designed to prevent the uncontrolled mixing of cyanide and acid. A basic scrubber (e.g., sodium hydroxide solution) should be in place to neutralize any potential HCN release.

  • Reaction Exotherm: The reaction is exothermic. A failure in the cooling system could lead to a rapid temperature and pressure increase, potentially causing a runaway reaction.

  • Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. Acetonitrile, which can also be used as a solvent, has its own set of handling considerations.[16][17][18][19] Minimizing solvent volumes and using closed-transfer systems are recommended.

Conclusion

The synthesis of this compound via the Strecker reaction is a robust and scalable process. By carefully considering the principles of chemical engineering and process safety, this important intermediate can be manufactured safely and efficiently on a large scale. The information provided in this application note serves as a foundational guide for researchers and process chemists involved in the development and scale-up of this and related chemical entities.

References

  • CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents.
  • CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents.
  • CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents.
  • Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Morpholino-1,3,4-thiadiazines - ResearchGate. Available at: [Link]

  • Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles | Organic Letters - ACS Publications. Available at: [Link]

  • Sodium Cyanide Safety Handling Guide - Taekwang Industrial Co., Ltd. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • 2-Hydroxyimino-2-phenylacetonitrile - Organic Syntheses Procedure. Available at: [Link]

  • Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. Available at: [Link]

  • SODIUM CYANIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • Industrial Grade Compound Synthesis Acetonitrile from China manufacturer - Hisea Chem. Available at: [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. Available at: [Link]

  • US3682957A - Method of preparing morpholino cyano-acrylamides - Google Patents.
  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed. Available at: [Link]

  • Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC - NIH. Available at: [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide - Northwestern University. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - SciSpace. Available at: [Link]

  • CN107108475B - The manufacturing method of acetonitrile - Google Patents.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in... - PMC. Available at: [Link]

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance - OCI. Available at: [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - ResearchGate. Available at: [Link]

  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]

  • Strecker Amino Acid Synthesis - YouTube. Available at: [Link]

  • EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents.
  • Hinsberg synthesis of thiophene derivatives - ResearchGate. Available at: [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI. Available at: [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate - CABI Digital Library. Available at: [Link]

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  • A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Morpholino-2-(2-thienyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Morpholino-2-(2-thienyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and related α-aminonitriles. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in the principles of the Strecker reaction. Our goal is to equip you with the knowledge to not only execute the synthesis but also to effectively troubleshoot and optimize the reaction for improved yields and purity.

I. Understanding the Synthesis: The Strecker Reaction

The synthesis of this compound is a classic example of a three-component Strecker reaction.[1][2] This powerful reaction involves the condensation of an aldehyde (2-thiophenecarboxaldehyde), a secondary amine (morpholine), and a cyanide source to form an α-aminonitrile.[1][2][3][4]

The generally accepted mechanism proceeds through two key stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of morpholine on the carbonyl carbon of 2-thiophenecarboxaldehyde. Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.[2][4]

  • Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final product, this compound.[2][4]

Understanding this mechanism is crucial for diagnosing and resolving issues that may arise during the synthesis.

II. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Low or No Product Yield

Q1: I've mixed my 2-thiophenecarboxaldehyde, morpholine, and cyanide source, but after the recommended reaction time, my TLC/LC-MS analysis shows very little or no desired product. What could be the problem?

A1: Low or no product formation can stem from several factors related to the initial stages of the reaction. Here’s a systematic approach to troubleshooting this issue:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion is a critical equilibrium step.[4]

    • Causality: The presence of water can hinder the dehydration step required to form the iminium ion. Additionally, the reactivity of the aldehyde can be a limiting factor.

    • Corrective Actions:

      • Ensure Anhydrous Conditions: Use dry solvents and glassware. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can help to drive the equilibrium towards the iminium ion.[1]

      • Pre-formation of the Iminium Ion: Consider stirring the 2-thiophenecarboxaldehyde and morpholine together in the reaction solvent for a period (e.g., 30-60 minutes) before adding the cyanide source. This allows for the formation of the iminium ion in situ.

      • Acid Catalysis: The reaction is often promoted by acid.[4] A catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial attack by morpholine.

  • Purity of Starting Materials:

    • Causality: Impurities in the starting materials can interfere with the reaction. Old 2-thiophenecarboxaldehyde can oxidize to the corresponding carboxylic acid, which will not participate in the reaction.

    • Corrective Actions:

      • Verify Purity: Check the purity of your 2-thiophenecarboxaldehyde and morpholine by NMR or other appropriate analytical techniques.

      • Purify if Necessary: Purify the aldehyde by distillation if it appears discolored or contains impurities.

  • Choice of Cyanide Source:

    • Causality: The reactivity of the cyanide source can significantly impact the reaction rate.

    • Corrective Actions:

      • Use a Soluble Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used and are generally effective.[3]

      • Consider TMSCN: Trimethylsilyl cyanide (TMSCN) is a less basic and more soluble cyanide source that can be effective, especially in non-aqueous solvents.

Formation of Side Products

Q2: My reaction seems to be working, but I am observing significant formation of side products, leading to a low yield of the desired aminonitrile and a complicated purification process. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common challenge. The primary culprits are often related to the reactivity of the starting materials and intermediates.

  • Cyanohydrin Formation:

    • Causality: The cyanide ion can directly attack the aldehyde to form the corresponding cyanohydrin.[1] This is a competing reaction that consumes both the aldehyde and the cyanide source.

    • Mitigation Strategies:

      • Optimize Order of Addition: As mentioned previously, pre-forming the iminium ion by mixing the aldehyde and amine before introducing the cyanide source can significantly reduce cyanohydrin formation.

      • Control Stoichiometry: Use a slight excess of the amine and cyanide source to favor the formation of the aminonitrile over the cyanohydrin.

  • Aldol-type Self-Condensation of the Aldehyde:

    • Causality: Under basic conditions, enolizable aldehydes can undergo self-condensation. While 2-thiophenecarboxaldehyde is not as prone to this as aliphatic aldehydes, it can still be a minor pathway.

    • Mitigation Strategies:

      • Maintain a Non-basic pH: If using a cyanide salt, the reaction mixture can become basic. The addition of a mild acid can help to keep the pH neutral or slightly acidic, disfavoring aldol-type reactions.

  • Disproportionation of the Aldehyde (Cannizzaro Reaction):

    • Causality: In the presence of a strong base, non-enolizable aldehydes like 2-thiophenecarboxaldehyde can undergo a Cannizzaro reaction to yield the corresponding alcohol and carboxylic acid.

    • Mitigation Strategies:

      • Avoid Strong Bases: Do not use strong bases as catalysts. The basicity from the cyanide salt is usually sufficient.

Purification Challenges

Q3: I have obtained a crude product, but I am struggling to purify it to the desired level. What are the best practices for purifying this compound?

A3: Purification can indeed be challenging due to the nature of the product and potential impurities.

  • Work-up Procedure:

    • Recommendation: After the reaction is complete, a standard aqueous work-up is typically performed. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Recrystallization:

    • Solvent Selection: The choice of solvent is critical for successful recrystallization. A good starting point is a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

      • Suggested Solvents to Screen: Ethanol, isopropanol, ethyl acetate/hexane, or toluene.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of well-defined crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of α-aminonitriles.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. The polarity can be adjusted based on the TLC analysis of the crude product.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature can vary depending on the specific conditions. Generally, Strecker reactions are run at room temperature.[3] However, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate, but this should be done with caution as it can also promote the formation of side products. It is recommended to start at room temperature and monitor the reaction progress by TLC or LC-MS.

Q2: Can I use a different secondary amine instead of morpholine?

A2: Yes, the Strecker reaction is versatile and can accommodate a wide range of primary and secondary amines.[2] However, the reactivity of the amine can influence the reaction rate and yield. More sterically hindered amines may react more slowly.

Q3: Is it necessary to use a catalyst?

A3: While the Strecker reaction can proceed without a catalyst, the addition of a catalytic amount of a mild acid (e.g., acetic acid) is often beneficial for accelerating the formation of the iminium ion.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The consumption of the aldehyde can be easily visualized. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q5: What are the safety precautions I should take when working with cyanide?

A5: Cyanide salts and hydrogen cyanide (which can be generated in situ) are highly toxic. All manipulations involving cyanide should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to your institution's safety guidelines.

IV. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Standard Synthesis of this compound

This protocol is based on the general principles of the Strecker reaction.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Morpholine

  • Sodium Cyanide (NaCN)

  • Acetic Acid (glacial)

  • Methanol (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-thiophenecarboxaldehyde (1.0 eq) and morpholine (1.1 eq) in anhydrous methanol (5 mL per mmol of aldehyde).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water and add it to the reaction mixture.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis using Trimethylsilyl Cyanide (TMSCN)

This protocol offers an alternative for reactions where an aqueous cyanide source is not desirable.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Morpholine

  • Trimethylsilyl Cyanide (TMSCN)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-thiophenecarboxaldehyde (1.0 eq) and morpholine (1.1 eq) in anhydrous dichloromethane (5 mL per mmol of aldehyde).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

V. Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Diagnostic Check Recommended Solution
Incomplete Iminium FormationTLC shows significant unreacted aldehydePre-mix aldehyde and amine; add a dehydrating agent (e.g., MgSO₄); add catalytic acid.
Impure Starting MaterialsNMR/GC-MS of starting materials shows impuritiesPurify aldehyde by distillation; use fresh morpholine.
Ineffective Cyanide SourceReaction stalls after initial conversionSwitch to a more soluble cyanide source (e.g., TMSCN); ensure adequate mixing.
Competing Cyanohydrin FormationIsolate and identify byproduct as cyanohydrinOptimize order of addition (pre-form iminium ion); adjust stoichiometry.
Diagrams

Strecker_Mechanism Reactants 2-Thiophenecarboxaldehyde + Morpholine Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion - H₂O (Dehydration) Product This compound Iminium_Ion->Product + CN⁻ (Nucleophilic Attack) Cyanide Cyanide Source (e.g., NaCN)

Caption: General mechanism of the Strecker synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Purity OK Optimize_Addition Optimize Order of Addition Check_Conditions->Optimize_Addition Conditions OK Purification Address Purification Issues Optimize_Addition->Purification Optimized Success Improved Yield Purification->Success

Caption: A systematic workflow for troubleshooting low yield.

VI. References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie1850 , 75 (1), 27-45. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Sadhukhan, A.; et al. Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent). ChemistrySelect2019 , 4 (1), 135-139. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

Sources

Navigating the Post-Acetonitrile Landscape: A Technical Support Guide to Alternative Solvents

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

The recurring global shortages and rising costs of acetonitrile (ACN), coupled with a growing emphasis on sustainable "green" chemistry, have made the search for viable alternative solvents a critical priority for researchers in chemical synthesis and analysis.[1] Acetonitrile's unique properties—low viscosity, UV transparency, and aprotic polarity—have cemented its status as a near-universal solvent, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). However, relying on a single solvent with a volatile supply chain introduces significant risks to project timelines and budgets.

This technical support center is designed to equip you, our fellow researchers, scientists, and drug development professionals, with the practical knowledge and field-proven insights needed to successfully navigate the transition away from acetonitrile. We will explore common alternatives, address the specific challenges you may encounter, and provide systematic protocols to ensure the integrity and reproducibility of your work. Our approach is grounded in the principles of scientific causality—not just what to do, but why you're doing it.

Troubleshooting Guide: Overcoming Common Hurdles When Replacing Acetonitrile

This section addresses specific issues that can arise during the substitution of acetonitrile in both analytical and synthetic applications.

Q1: I replaced acetonitrile with methanol in my RP-HPLC method, and now my peak resolution has decreased and retention times have shifted significantly. How do I fix this?

A1: This is a common and expected outcome. Acetonitrile and methanol, while both polar and miscible with water, possess different solvent strengths and selectivities.[2][3]

  • Causality: Methanol is a protic solvent, capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. This difference in chemical nature leads to different interactions with your analytes and the stationary phase, altering elution order and selectivity.[4] Generally, acetonitrile has a stronger elution strength in reversed-phase chromatography, meaning you'll need a higher concentration of methanol to achieve similar retention times.[2]

  • Troubleshooting Protocol:

    • Adjust Solvent Strength: As a starting point, a concentration of ~50% methanol is often required to produce a similar retention time to 40% acetonitrile.[5] This is an approximation, and the optimal concentration will be compound-dependent.

    • Re-optimize the Gradient: If you are running a gradient, it will need to be completely redeveloped. The change in solvent strength is not linear across the gradient profile.

    • Consider a Ternary Mixture: Sometimes, a binary mobile phase of methanol and water cannot replicate the selectivity of acetonitrile/water. In such cases, a ternary mixture of water, methanol, and a small amount of another solvent like tetrahydrofuran (THF) can provide the necessary selectivity adjustment.[5] Caution: THF has a higher UV cutoff than acetonitrile and methanol.

Q2: My system backpressure skyrocketed after switching from acetonitrile to an alcohol-based mobile phase. Is my column clogged?

A2: Not necessarily. This is often due to the higher viscosity of alcohols compared to acetonitrile.

  • Causality: System backpressure is directly proportional to the viscosity of the mobile phase.[6] Methanol is more viscous than acetonitrile, and this effect is even more pronounced when mixed with water, with the highest viscosity typically observed around a 40-60% methanol-water mixture.[2] Isopropanol is significantly more viscous than both methanol and acetonitrile.[7]

  • Troubleshooting Steps:

    • Lower the Flow Rate: A simple way to decrease backpressure is to reduce the flow rate.[2] You will need to adjust the run time accordingly to ensure all analytes elute.

    • Increase Column Temperature: Heating the column (e.g., to 35-40°C) will decrease the mobile phase viscosity and subsequently lower the backpressure. This can also improve peak shape.

    • Confirm Solvent Miscibility: Ensure your chosen alcohol is fully miscible with the aqueous portion of your mobile phase under all conditions of your gradient to prevent precipitation and system blockage.

Q3: I'm trying to use acetone as a "green" alternative to acetonitrile in my HPLC method, but my baseline is incredibly noisy, especially at low UV wavelengths.

A3: This is a critical limitation of acetone in analytical applications.

  • Causality: Acetone has a high UV cutoff wavelength, typically around 330 nm.[8][9] This means it absorbs a significant amount of UV light at lower wavelengths, leading to a high background signal and a noisy baseline, which will compromise the sensitivity of your analysis.[8]

  • Solutions & Workarounds:

    • Change Detection Wavelength: If your analytes have a strong absorbance above 330 nm, you may be able to use acetone without issue.

    • Use a Different Detector: Acetone can be a viable alternative if you are using a non-UV detector, such as a mass spectrometer (MS), evaporative light scattering detector (ELSD), or charged aerosol detector (CAD).[3]

    • Consider Other Green Solvents: For UV detection, ethanol is a better "green" alternative as it has a lower UV cutoff (around 210 nm) and is biodegradable and produced from renewable resources.[10]

Q4: I'm looking for a greener alternative to acetonitrile for a Grignard reaction. What are my options?

A4: While acetonitrile is generally unsuitable for Grignard reactions due to its reactivity with the organometallic reagent, greener ethereal solvents are excellent replacements for traditional solvents like THF or diethyl ether.

  • Recommended Alternatives:

    • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, 2-MeTHF is a fantastic alternative to THF.[11] It has a higher boiling point and lower water solubility than THF, which can be advantageous for certain reactions and workups. It is also reported to be stable under basic conditions and forms Grignard reagents similarly to THF.[11]

    • Cyclopentyl methyl ether (CPME): CPME is another excellent green solvent with a high boiling point, low peroxide formation, and stability under both acidic and basic conditions.[12] It is suitable for a wide range of reactions including those involving organometallic reagents.[13] Its hydrophobic nature can also simplify workups.[14]

  • Troubleshooting Solvent Choice in Synthesis:

    • Solubility: Ensure your starting materials and reagents are soluble in the chosen alternative.

    • Reaction Kinetics: Be aware that the solvent can influence reaction rates and selectivity.[15][16] A change in solvent may require re-optimization of reaction time and temperature.

    • Workup: The physical properties of the new solvent (e.g., boiling point, miscibility with water) will impact the extraction and purification steps.[14]

Frequently Asked Questions (FAQs)

Q: Why is acetonitrile so widely used in the first place?

A: Acetonitrile has a combination of highly desirable properties for chromatography:

  • Low Viscosity: Leads to lower system backpressure, allowing for higher flow rates and faster separations.

  • Low UV Cutoff: It is transparent at low UV wavelengths (around 190 nm), which is crucial for the sensitive detection of a wide range of organic molecules.[5]

  • Elution Strength: It has a good elution strength for a wide range of compounds in reversed-phase chromatography.

  • Aprotic Nature: Its aprotic polarity provides unique selectivity compared to protic solvents like alcohols.[2]

Q: What are the main "green" solvent alternatives to acetonitrile?

A: The most common and practical green alternatives include:

  • Ethanol: Biodegradable, produced from renewable resources, and has a relatively low UV cutoff (~210 nm).[10] Its main drawback is higher viscosity compared to acetonitrile.

  • Acetone: Considered a very green solvent, but its high UV cutoff (~330 nm) limits its use with UV detectors.[8]

  • Ethyl Acetate/Ethanol Mixtures: These are being explored as greener alternatives, particularly in normal-phase and flash chromatography.[17][18]

  • 2-Methyltetrahydrofuran (2-MeTHF) & Cyclopentyl Methyl Ether (CPME): Excellent green alternatives in organic synthesis, derived from biomass and offering favorable physical properties and safety profiles.[8][12]

Q: Can I simply swap acetonitrile for methanol in a validated HPLC method?

A: No. A direct swap is not advisable as it constitutes a significant change to the method. The change in mobile phase composition will almost certainly alter the retention times, selectivity, and resolution of your separation.[19] According to regulatory guidelines, such a change would require, at a minimum, partial method re-validation to ensure the method's performance characteristics (e.g., specificity, linearity, accuracy, precision) are still met.[18]

Q: How does solvent choice affect mass spectrometry (MS) detection?

A: For MS detection, especially with electrospray ionization (ESI), the solvent plays a critical role in ionization efficiency. While acetonitrile is often favored, alcohols like methanol can also be effective. Acetone has also been used successfully in LC-MS.[20] It is important to use high-purity, MS-grade solvents to minimize background ions and ensure consistent ionization. When changing solvents, you may need to re-optimize MS source parameters such as capillary voltage.[20]

Data & Protocols for a Seamless Transition

Solvent Properties Comparison Table

The choice of an alternative solvent requires a careful consideration of its physical and chemical properties. The following table provides a comparison of key parameters for common acetonitrile alternatives.

PropertyAcetonitrileMethanolEthanolIsopropanolAcetone
UV Cutoff (nm) ~190[5]~205[5]~210[5]~205[5]~330[8]
Viscosity (cP at 20°C) 0.370.601.202.300.32
Elution Strength (RP) StrongerWeakerSimilar to MethanolStronger than MethanolSimilar to ACN[21]
Polarity (protic/aprotic) AproticProticProticProticAprotic[3]
Boiling Point (°C) 8265788256

Note: Values are approximate and can vary slightly depending on the solvent grade and manufacturer.

Workflow for Selecting an Alternative Solvent

The following diagram illustrates a logical workflow for selecting and implementing an alternative solvent for an existing analytical method.

Solvent_Selection_Workflow start Existing Method Uses Acetonitrile detector_type What is the detector? start->detector_type uv_detector UV/Vis or PDA detector_type->uv_detector UV-based non_uv_detector MS, ELSD, CAD, etc. detector_type->non_uv_detector Non-UV check_wavelength Is detection λ > 330 nm? uv_detector->check_wavelength consider_alcohols Consider Methanol or Ethanol non_uv_detector->consider_alcohols consider_acetone Consider Acetone (Good 'Green' Option) check_wavelength->consider_acetone Yes check_wavelength->consider_alcohols No method_transfer Perform Method Transfer & Re-optimization consider_acetone->method_transfer consider_alcohols->method_transfer validation Conduct Partial or Full Method Re-validation method_transfer->validation end Implement New Method validation->end

Caption: Decision workflow for alternative solvent selection in analytical chemistry.

Experimental Protocol: HPLC Method Transfer from Acetonitrile to Methanol

This protocol provides a systematic approach to transferring a reversed-phase HPLC method from an acetonitrile-based mobile phase to a methanol-based one.

Objective: To adapt an existing RP-HPLC method to use methanol instead of acetonitrile while maintaining adequate separation and performance.

Materials:

  • HPLC system with pump, autosampler, column oven, and detector

  • Original HPLC column

  • HPLC-grade water

  • HPLC-grade acetonitrile (for baseline comparison)

  • HPLC-grade methanol

  • Analytes/sample of interest

Procedure:

  • Establish Baseline Performance:

    • Prepare the original mobile phase (acetonitrile/water or buffer) and sample solution.

    • Equilibrate the system with the original mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram, noting the retention times, resolution between critical pairs, and system backpressure. This is your benchmark.

  • System Flush and Preparation:

    • Flush the entire HPLC system, including the pump, lines, and autosampler, with an intermediate solvent like 50:50 water/isopropanol to ensure complete removal of the acetonitrile mobile phase and prevent any potential miscibility issues.[22]

    • Prepare the new mobile phase. As a starting point, if your original method used X% acetonitrile, prepare a mobile phase with (X+10)% methanol (e.g., 40% ACN -> 50% MeOH).[5]

  • Initial Scoping Run with Methanol:

    • Equilibrate the column with the new methanol-based mobile phase at a reduced flow rate (e.g., 50% of the original) to monitor the backpressure.[2]

    • Once the system is equilibrated (stable baseline), gradually increase the flow rate to the original method's setting, ensuring the backpressure does not exceed the column's limit. If it does, proceed with a lower flow rate.

    • Inject the sample and acquire the chromatogram.

  • Method Optimization:

    • Adjust Retention Time: Compare the retention times to your benchmark.

      • If retention is too long, incrementally increase the percentage of methanol.

      • If retention is too short, incrementally decrease the percentage of methanol.

    • Optimize Selectivity: Compare the elution order and resolution of critical pairs.

      • If resolution is lost, small adjustments to the mobile phase pH (if using a buffer) or column temperature can be made to alter selectivity.

      • Changing the stationary phase chemistry is a more drastic step but may be necessary if adequate selectivity cannot be achieved.

    • Iterate: Repeat steps 3 and 4 until a satisfactory separation is achieved, balancing resolution, peak shape, and analysis time.

  • Method Validation:

    • Once the optimized method is established, it must be re-validated.[23] The extent of validation depends on the application (e.g., R&D vs. QC).

    • Key parameters to assess include: specificity, linearity, range, accuracy, precision, and robustness.[18][23]

Logical Diagram for Troubleshooting HPLC Issues After Solvent Switch

HPLC_Troubleshooting start Solvent Switched (e.g., ACN to MeOH) issue Identify Primary Issue start->issue pressure High Backpressure issue->pressure Pressure retention Retention Time Shift issue->retention Retention resolution Poor Resolution/ Peak Shape issue->resolution Resolution baseline Noisy Baseline issue->baseline Baseline sol_pressure1 Cause: Higher Viscosity pressure->sol_pressure1 sol_retention1 Cause: Different Elution Strength retention->sol_retention1 sol_resolution1 Cause: Altered Selectivity resolution->sol_resolution1 sol_baseline1 Cause: High UV Cutoff of Solvent baseline->sol_baseline1 sol_pressure2 Solution: 1. Lower flow rate 2. Increase temperature sol_pressure1->sol_pressure2 sol_retention2 Solution: Adjust % organic modifier sol_retention1->sol_retention2 sol_resolution2 Solution: 1. Re-optimize gradient 2. Adjust pH/temp 3. Consider ternary mixture sol_resolution1->sol_resolution2 sol_baseline2 Solution: 1. Increase detection λ 2. Use non-UV detector 3. Choose solvent with lower cutoff sol_baseline1->sol_baseline2

Caption: A systematic guide to troubleshooting common HPLC problems after changing the mobile phase solvent.

References

  • Teledyne ISCO. (2023, August 29). Acetonitrile/Methanol Substitution in C18 Reverse Phase. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AZoM. Retrieved from [Link]

  • Down, S. (2015, June 18). HPLC going green: Generic replacement of acetonitrile with acetone. Wiley Analytical Science. Retrieved from [Link]

  • Special Issue: “Organic Reactions in Green Solvents”. (2021). Molecules. Retrieved from [Link]

  • Watanabe, K. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development. Retrieved from [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). MDPI. Retrieved from [Link]

  • Funari, C. S., et al. (2015). Acetone as a greener alternative to acetonitrile in liquid chromatographic fingerprinting. Journal of Separation Science, 38(15), 2649-2656. Retrieved from [Link]

  • Shimadzu. (n.d.). Switching the Mobile Phase from Acetonitrile to Methanol. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentyl methyl ether. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Thobie-Gautier, C., et al. (1994). Acetonitrile is a better solvent than dimethyl sulfoxide for electrochemically induced SRN1 substitution reactions with chalcogenophenoxide anions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2014, July 15). Changing Mobile phase composition for Robustness test. Retrieved from [Link]

  • Molnar, I. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • LCGC International. (n.d.). Column Pressure Considerations in Analytical HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). Chapter 13.1: Factors that Affect Reaction Rates. Retrieved from [Link]

  • Waters. (2021, June 17). Wavelength cutoffs for common solvents. Retrieved from [Link]

  • Manufacturing Chemist. (2010, December 22). A new solvent for green chemistry. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution. Retrieved from [Link]

  • Beres, M. R., et al. (2010). The use of acetone as a substitute for acetonitrile in analysis of peptides by liquid chromatography/electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(6), 1064-1068. Retrieved from [Link]

  • Pharmaguideline. (2021, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Scribd. (n.d.). Switching The Mobile Phase From Acetonitrile To Methanol. Retrieved from [Link]

  • Chemeddle. (2023, July 3). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Can I use Acetone as a mobile phase solvent in Aqueous Normal Phase ANP. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Green solvent. Retrieved from [Link]

  • Pace, V., et al. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Current Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint. Retrieved from [Link]

  • Chem I Trust. (2024, January 19). Why does switching solvents cause new pressure fluctuations or baseline issues? Retrieved from [Link]

  • Zeon Corporation. (2010). A new solvent for green chemistry. Manufacturing Chemist. Retrieved from [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Cyclopentyl Methyl Ether (CPME) as a Solvent for Radical Reactions. Retrieved from [Link]

  • ACS Omega. (2019, January 23). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. Retrieved from [Link]

  • ResearchGate. (2023, September 27). A Review of the Application of Green Solvents in Organic Synthesis. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). SOP for the safe use of Acetonitrile. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 2-methyltetrahydrofuran – Knowledge and References. Retrieved from [Link]

  • National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. Retrieved from [Link]

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